1-(3-chlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one
Description
1-(3-Chlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one is a nitrogen-containing spirocyclic compound characterized by a 1,4-diazaspiro[4.5]decane core substituted with a 3-chlorobenzoyl group at position 1 and a phenyl group at position 2. This structure combines a spirocyclic framework with aromatic and halogenated substituents, which are common in bioactive molecules targeting neurological or pesticidal pathways.
Properties
IUPAC Name |
4-(3-chlorobenzoyl)-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c22-17-11-7-10-16(14-17)19(25)24-20(26)18(15-8-3-1-4-9-15)23-21(24)12-5-2-6-13-21/h1,3-4,7-11,14H,2,5-6,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHIVXOEMDOREN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=O)N2C(=O)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-chlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-chlorobenzoyl chloride with a suitable amine to form an intermediate, which is then cyclized under specific conditions to yield the spirocyclic structure. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(3-chlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl moiety, where nucleophiles replace the chlorine atom, forming new substituted products.
Scientific Research Applications
1-(3-chlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues, highlighting differences in substituents, ring systems, and biological applications:
Functional and Pharmacological Differences
- Anticonvulsant Activity : Compounds like 1-(3-chlorobenzoyl)-4-(4-fluorophenyl)thiosemicarbazide (CAS 316151-86-7) exhibit anticonvulsant properties due to their thiosemicarbazide moiety, which modulates neuronal ion channels . In contrast, diazaspiro derivatives (e.g., 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones) show activity via spirocyclic rigidity enhancing blood-brain barrier penetration .
- Pesticidal Applications : Spirotetramat derivatives (e.g., 3-(4-chloro-2,6-dimethylphenyl)-4-hydroxy-8-oxa-1-azaspiro[4.5]dec-3-en-2-one) are commercial insecticides, leveraging the spirocyclic core for systemic plant protection . The 3-chlorobenzoyl group in the target compound may enhance pesticidal activity through halogen-mediated interactions .
- Synthetic Yields : Thiosemicarbazide analogues (e.g., 1-(3-chlorobenzoyl)-4-(4-fluorophenyl)thiosemicarbazide) are synthesized in high yields (85–90%), whereas spirocyclic compounds often require multi-step protocols with moderate yields (e.g., 6a–l diazaspiro compounds at 70–80%) .
Key Research Findings
- Role of Halogenation: The 3-chlorobenzoyl group in the target compound likely improves lipid solubility and target binding compared to non-halogenated analogues like 3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one (CAS 4602-36-2) .
- Ring Size and Bioactivity : Expanding the spiro ring (e.g., 1,4-diazaspiro[5.5]undecane derivatives) reduces anticonvulsant efficacy compared to 1,4-diazaspiro[4.5]decane cores, suggesting optimal activity requires a 10-membered ring .
- Thione vs. Ketone : Replacing the ketone at position 2 with a thione (e.g., 1-(4-bromobenzoyl)-8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione) increases metabolic stability but may reduce receptor affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
